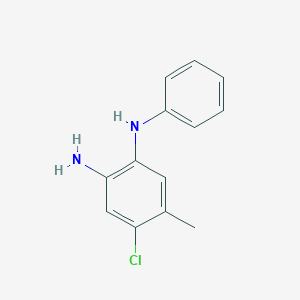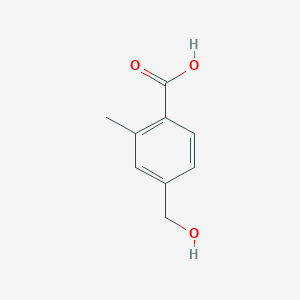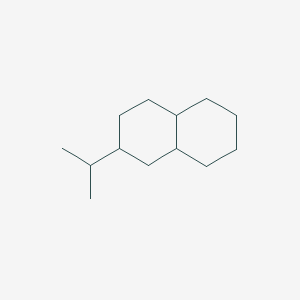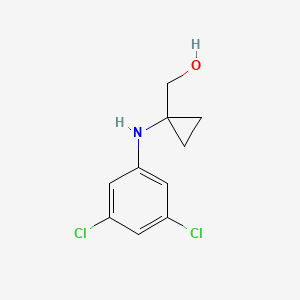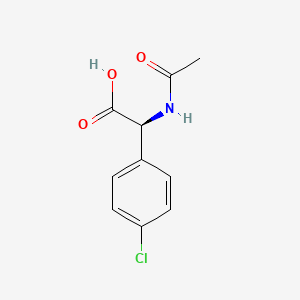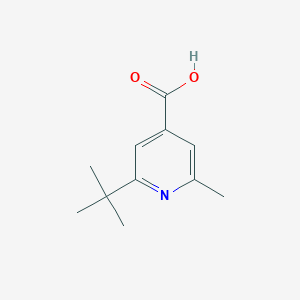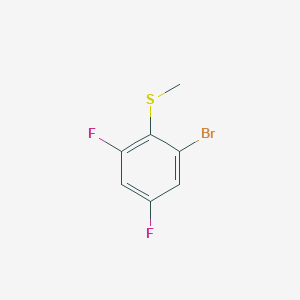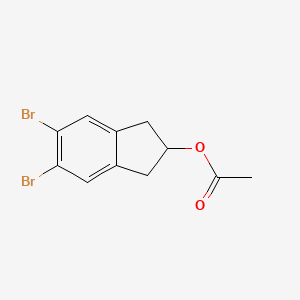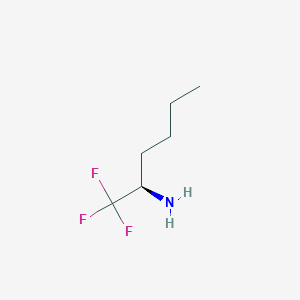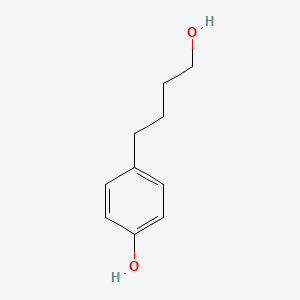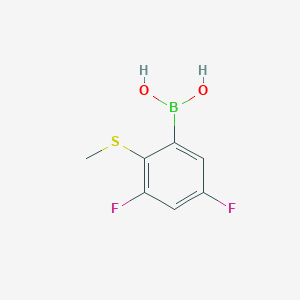
3,5-二氟-2-甲硫基苯硼酸
描述
3,5-Difluoro-2-methylsulfanylphenylboronic acid is a chemical compound with the IUPAC name (3,5-difluoro-2-(methylthio)phenyl)boronic acid . It has a molecular weight of 204.01 and its InChI code is 1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-2-methylsulfanylphenylboronic acid can be represented by the InChI code 1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 .Physical And Chemical Properties Analysis
3,5-Difluoro-2-methylsulfanylphenylboronic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用
有机化学中的亲核 gem-二氟(苯硫基)甲基化
与 3,5-二氟-2-甲硫基苯硼酸相关的二氟(苯硫基)甲烷用于羰基化合物的亲核 gem-二氟(苯硫基)甲基化。该方法允许合成 α-gem-二氟甲基化加合物,适用于不可烯醇化的醛、酮、环状酰亚胺和酸酐 (Punirun 等,2014)。
二氟甲基酮的合成
[二氟(苯硫基)甲基]三甲基硅烷与 3,5-二氟-2-甲硫基苯硼酸密切相关,已用于亲核加成到 Weinreb 酰胺的羰基基团。这个过程促进了向二氟(苯硫基)甲基酮的转化,二氟(苯硫基)甲基酮可以进一步转化为二氟甲基酮 (Phetcharawetch 等,2017)。
环状亚砜亚胺的合成
与 3,5-二氟-2-甲硫基苯硼酸相关的二氟(苯磺酰)甲基基团对于促进 N-叔丁基磺酰亚胺与芳基之间的 [3+2] 环加成非常重要。这导致合成环状亚砜亚胺,有潜力进一步转化为环状亚磺酰胺 (Ye 等,2014)。
新型磺化薄膜复合纳滤膜
与 3,5-二氟-2-甲硫基苯硼酸在结构上相关的磺化芳香族二胺单体已经合成,并用于制备薄膜复合纳滤膜。这些膜在染料溶液的处理中非常重要,可以提高水通量和染料截留率 (Liu 等,2012)。
全氟烷基化学物质的微生物降解
已经对全氟烷基化学物质的环境生物降解性进行了研究,其中包括与 3,5-二氟-2-甲硫基苯硼酸相关的化合物。这涉及研究微生物降解途径并识别新的降解中间体和产物,这对于了解这些化学物质的环境归宿至关重要 (Liu 和 Mejia Avendaño,2013)。
安全和危害
The safety information for 3,5-Difluoro-2-methylsulfanylphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
属性
IUPAC Name |
(3,5-difluoro-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTISFXJQWGBLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1SC)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

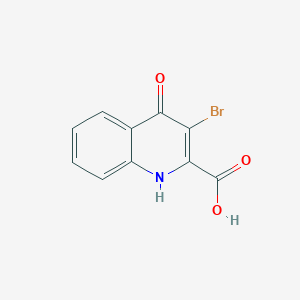
![(2R,3S,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3289840.png)
![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)
